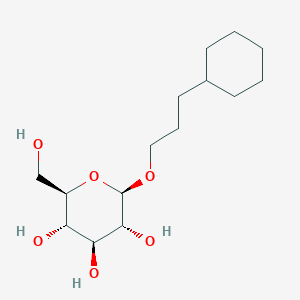

3-Cyclohexylpropyl-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclohexylpropyl-b-D-glucopyranoside, also known as 3-CPG, is a synthetic, non-toxic, water-soluble compound that has been used in a variety of scientific research applications. 3-CPG is a cyclic sugar derivative that can be used as a substrate for enzyme-catalyzed reactions and to study the interactions between enzymes and their substrates. It is also used in the synthesis of a wide range of compounds, including peptides and proteins. 3-CPG has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Compounds similar to 3-Cyclohexylpropyl-b-D-glucopyranoside have been identified for their antioxidant and antimicrobial activities. For example, derivatives of D-Glucose, including cyclohexylidene-protected glucopyranosides, have shown promising antibacterial and antifungal activities (Kawsar et al., 2012). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Applications in Carbohydrate Chemistry

The synthesis and functionalization of glucopyranosides have been a significant area of research. For instance, highly beta-selective O-glucosidation methods have been developed to achieve conformational control of the pyranose ring, demonstrating the importance of these compounds in synthetic carbohydrate chemistry (Okada et al., 2007). Such methodologies are crucial for the synthesis of complex glycosides and oligosaccharides.

Biotechnological and Pharmaceutical Applications

Cyclodextrins, which share structural similarities with glucopyranosides, have found extensive applications in pharmaceuticals, drug delivery systems, and biocatalysis (Singh et al., 2002; Sharma & Baldi, 2016). These applications highlight the potential of 3-Cyclohexylpropyl-b-D-glucopyranoside and related compounds in developing novel pharmaceutical formulations and enhancing drug solubility and stability.

Enzymatic Synthesis and Modification

The enzymatic synthesis and modification of glucopyranosides, including the production of glycosylated compounds with improved solubility and physicochemical properties, have been explored (Choung et al., 2017). This approach could be applied to 3-Cyclohexylpropyl-b-D-glucopyranoside to enhance its properties for specific applications.

Mechanism of Action

Target of Action

It is known to be extensively utilized in the biomedical domain for investigating diverse cellular mechanisms and signaling pathways .

Mode of Action

It’s likely that the compound interacts with its targets to induce changes in cellular mechanisms and signaling pathways .

Biochemical Pathways

It is known to play a role in diverse cellular mechanisms and signaling pathways .

Result of Action

The compound is known to be a vital tool for investigating diverse cellular mechanisms and signaling pathways .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKLNVVAXZAEN-UXXRCYHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylpropyl-b-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)

![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)